2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of antifungal agents. This compound is characterized by the presence of a fluorine atom and a triazole ring, which are significant in enhancing biological activity and solubility.
The compound is classified under the category of organic compounds with a specific focus on triazole derivatives. It can be sourced from various chemical suppliers and is often used as a reference standard in research laboratories. Its molecular formula is , and it has a molecular weight of approximately 219.21 g/mol.
The synthesis of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves several steps that may include:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and purification steps (e.g., chromatography) to isolate the desired product effectively.
The molecular structure of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone features:
The compound's structural representation can be described using SMILES notation: C(C(=O)N1C=CN=N1)(C2=CC=CC=C2F)
, indicating its complex arrangement of atoms.
2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can participate in various chemical reactions:
The mechanism of action for compounds like 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone often involves:
The physical properties include:
Chemical properties include:
Relevant data such as boiling point, density, and refractive index should be determined experimentally for precise applications.
2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:
This compound exemplifies the importance of triazole derivatives in medicinal chemistry, highlighting their potential therapeutic applications against various diseases.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1